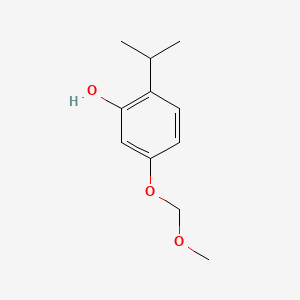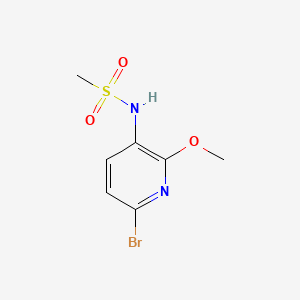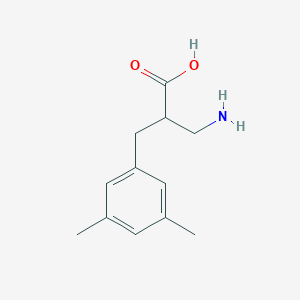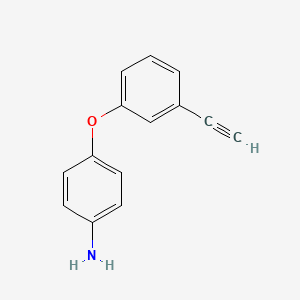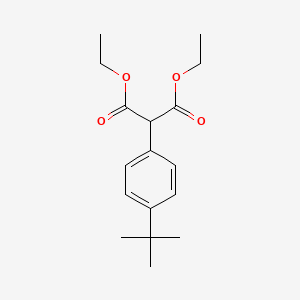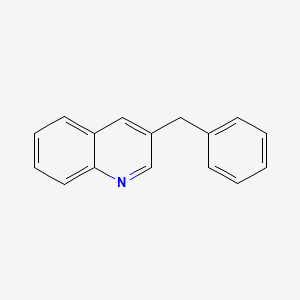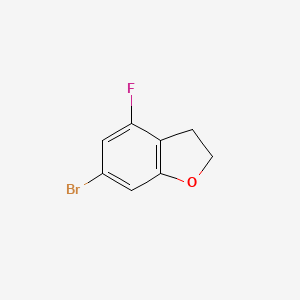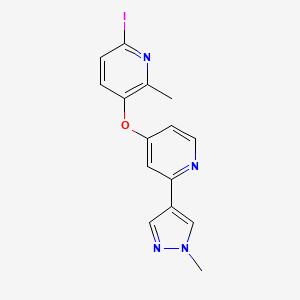![molecular formula C15H23NO2 B13917911 tert-Butyl 7-ethynyl-1-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B13917911.png)
tert-Butyl 7-ethynyl-1-azaspiro[3.5]nonane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 7-ethynyl-1-azaspiro[3.5]nonane-1-carboxylate: is a chemical compound with the molecular formula C13H21NO2. It is a spirocyclic compound, which means it contains a spiro-connected ring system. This compound is often used as an intermediate in organic synthesis and has applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 7-ethynyl-1-azaspiro[3.5]nonane-1-carboxylate typically involves the reaction of a spirocyclic amine with an appropriate alkyne. One common method involves the use of tert-butyl 1-azaspiro[3.5]nonane-1-carboxylate as a starting material, which is then reacted with an ethynylating agent under basic conditions to introduce the ethynyl group .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of continuous flow reactors and other advanced techniques may be employed to increase efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl 7-ethynyl-1-azaspiro[3.5]nonane-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form a saturated spirocyclic amine.
Substitution: The ethynyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Substitution: Various nucleophiles can be used for substitution reactions, often under basic or acidic conditions.
Major Products:
Oxidation: Formation of a carbonyl-containing spirocyclic compound.
Reduction: Formation of a saturated spirocyclic amine.
Substitution: Formation of various substituted spirocyclic compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, tert-Butyl 7-ethynyl-1-azaspiro[3.5]nonane-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. It is particularly useful in the development of spirocyclic compounds, which are of interest due to their unique structural properties .
Biology and Medicine: Spirocyclic compounds are known for their stability and bioavailability, making them attractive candidates for drug development .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the creation of compounds with specific properties tailored to various applications .
Wirkmechanismus
The mechanism of action of tert-Butyl 7-ethynyl-1-azaspiro[3.5]nonane-1-carboxylate is not well-documented. as a spirocyclic compound, it is likely to interact with biological targets in a unique manner due to its rigid and three-dimensional structure. This can lead to specific interactions with enzymes, receptors, or other molecular targets, potentially resulting in unique biological effects .
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate
- tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate
- tert-Butyl 7-hydroxy-1-azaspiro[3.5]nonane-1-carboxylate
Uniqueness: tert-Butyl 7-ethynyl-1-azaspiro[3.5]nonane-1-carboxylate is unique due to the presence of the ethynyl group, which can undergo a variety of chemical transformations. This makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .
Eigenschaften
Molekularformel |
C15H23NO2 |
|---|---|
Molekulargewicht |
249.35 g/mol |
IUPAC-Name |
tert-butyl 7-ethynyl-1-azaspiro[3.5]nonane-1-carboxylate |
InChI |
InChI=1S/C15H23NO2/c1-5-12-6-8-15(9-7-12)10-11-16(15)13(17)18-14(2,3)4/h1,12H,6-11H2,2-4H3 |
InChI-Schlüssel |
JTPMWRDOKXMAFY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC12CCC(CC2)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


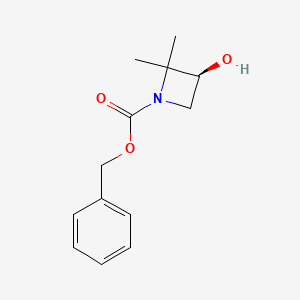
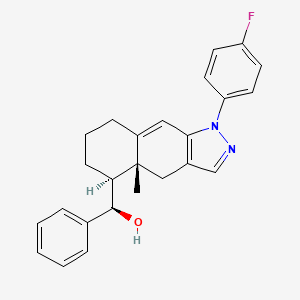
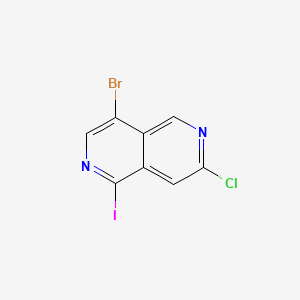
![4-Bromo-3-(cyclopropylmethyl)benzo[b]thiophene-2-carbaldehyde](/img/structure/B13917867.png)
![tert-butyl 2-(aminomethyl)-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate](/img/structure/B13917882.png)
![N-[(3-ethoxy-5-fluorophenyl)methyl]-5-fluoro-2-methoxybenzamide](/img/structure/B13917883.png)
